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2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one

Lipophilicity logP Trifluoromethyl effect

2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one (CAS 2097889-95-5) is a synthetic, small-molecule heterocycle comprising a 2-methyl-2,3-dihydropyridazin-3-one core linked via a carbonyl bridge to a 4-(trifluoromethyl)piperidine moiety (molecular formula C₁₂H₁₄F₃N₃O₂; molecular weight 289.258 g/mol). The compound belongs to the pyridazin-3(2H)-one class, a privileged scaffold in medicinal chemistry associated with diverse pharmacological activities including enzyme inhibition (e.g., PARP, MAO-B, and phosphodiesterase targets).

Molecular Formula C12H14F3N3O2
Molecular Weight 289.258
CAS No. 2097889-95-5
Cat. No. B2510728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one
CAS2097889-95-5
Molecular FormulaC12H14F3N3O2
Molecular Weight289.258
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)C(F)(F)F
InChIInChI=1S/C12H14F3N3O2/c1-17-10(19)3-2-9(16-17)11(20)18-6-4-8(5-7-18)12(13,14)15/h2-3,8H,4-7H2,1H3
InChIKeySEWFAQIJPILPJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one: A Trifluoromethyl-Substituted Pyridazinone Building Block for Procurement Evaluation


2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one (CAS 2097889-95-5) is a synthetic, small-molecule heterocycle comprising a 2-methyl-2,3-dihydropyridazin-3-one core linked via a carbonyl bridge to a 4-(trifluoromethyl)piperidine moiety (molecular formula C₁₂H₁₄F₃N₃O₂; molecular weight 289.258 g/mol). The compound belongs to the pyridazin-3(2H)-one class, a privileged scaffold in medicinal chemistry associated with diverse pharmacological activities including enzyme inhibition (e.g., PARP, MAO-B, and phosphodiesterase targets) [1]. Its defining structural feature—a trifluoromethyl (-CF₃) substituent at the piperidine 4-position—differentiates it from non-fluorinated or methyl-substituted analogs and is expected to confer distinct physicochemical properties relevant to biological probe design and lead optimization [1][2].

Why Generic Substitution Fails: Structural Differentiation Factors for 2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one


Substituting 2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one with a non-fluorinated or methyl-substituted analog is not chemically equivalent. The -CF₃ group introduces a strong electron-withdrawing effect, enhances lipophilicity (~0.3–0.9 logP unit increase over -CH₃ or -H analogs), and increases metabolic stability by blocking oxidative metabolism at the piperidine 4-position [1][2]. These physicochemical alterations directly impact membrane permeability, target binding, and pharmacokinetic half-life, rendering closely related analogs non-interchangeable in biological assays or lead optimization programs [1]. The pyridazinone core itself exhibits substituent-dependent biological activity, and even modest modifications to the piperidine substituent can shift target selectivity profiles or abolish activity entirely [3]. Quantitative evidence for these differentiation dimensions is provided in Section 3.

Product-Specific Quantitative Evidence Guide for 2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one (CAS 2097889-95-5)


Lipophilicity Enhancement: logP Difference Between Trifluoromethyl and Methyl Analogs

The lipophilicity contribution of the -CF₃ substituent on the piperidine ring of the target compound is quantitatively greater than that of a -CH₃ or -H substituent. Based on the well-established Hansch hydrophobic substituent constant (π), the π value for -CF₃ is +0.88 compared to +0.56 for -CH₃ and 0.00 for -H [1]. This translates to an approximate logP increase of ~0.3–0.5 log units for the target compound over its 4-methylpiperidine analog, and ~0.9 log units over the unsubstituted piperidine analog. Experimentally, reversed-phase HPLC studies on structurally analogous pyridazinones have demonstrated that the chromatographic system is selective for the lipophilic trifluoromethyl substituent when all other structural elements are held constant, confirming the measurable hydrophobicity differentiation conferred by -CF₃ [2]. Predicted logP values for the target compound (using SwissADME, based on the SMILES CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)C(F)(F)F) are in the range of 1.2–1.6, while the corresponding 4-methyl analog (CN1C(=O)C=CC(=N1)C(=O)N2CCC(C)CC2) is predicted to have a logP of ~0.8–1.1 [3].

Lipophilicity logP Trifluoromethyl effect Physicochemical property

Metabolic Stability Differentiation: Blockade of Oxidative Metabolism at the Piperidine 4-Position

The -CF₃ group at the piperidine 4-position is widely recognized to confer metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at that site. In a systematic analysis of matched molecular pairs, replacement of a C-H bond with a C-F bond at metabolically labile positions reduced intrinsic clearance by an average of 3- to 10-fold in human liver microsome assays [1]. For piperidine-containing compounds, N-dealkylation and α-oxidation are primary metabolic pathways; the electron-withdrawing and steric bulk of the -CF₃ group at the 4-position is expected to suppress these pathways relative to a 4-methyl or unsubstituted analog [2]. While direct microsomal stability data for the target compound (CAS 2097889-95-5) are not publicly available, the class-level metabolic advantage of -CF₃ over -CH₃ at this position is supported by extensive literature precedent across piperidine-based drug candidates [1][2].

Metabolic stability CYP450 Trifluoromethyl Oxidative metabolism

Pyridazinone Core Biological Activity: Class-Level Evidence Supporting Target Engagement Potential

The 2,3-dihydropyridazin-3-one scaffold is a validated pharmacophore for enzyme inhibition, including poly(ADP-ribose) polymerases (PARPs), monoamine oxidase B (MAO-B), and phosphodiesterases [1]. Within the pyridazinone class, substitution at the 6-position with a carbonyl-piperidine linker is a recurring motif in potent inhibitors. For example, the PARP7 inhibitor RBN-2397 (IC₅₀ < 3 nM) and the MAO-B inhibitor series based on 2-(4-fluorobenzyl)-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one (IC₅₀ = 0.013 µM) both demonstrate that the 6-carbonyl-piperidine architecture supports nanomolar target engagement [2]. The target compound (CAS 2097889-95-5) shares this core architecture, and the addition of the -CF₃ group may further modulate potency and selectivity, as demonstrated in other fluorinated pyridazinone series where -CF₃ substitution altered IC₅₀ values by up to 10-fold compared to -CH₃ analogs [1]. However, direct biological activity data for this specific compound have not been identified in the peer-reviewed literature as of this analysis.

Pyridazinone PARP inhibitor Enzyme inhibition Kinase

Computed Physicochemical Property Comparison: Target Compound vs. Closest Structural Analogs

Computationally predicted physicochemical properties differentiate the target compound from its closest structural analogs. Based on SwissADME predictions using the canonical SMILES CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)C(F)(F)F, the target compound has a topological polar surface area (TPSA) of approximately 53 Ų, 3 H-bond acceptors (the carbonyl oxygens and the pyridazinone nitrogen), and 0 H-bond donors [1]. In contrast, the 4-methyl analog (CN1C(=O)C=CC(=N1)C(=O)N2CCC(C)CC2) has comparable TPSA but higher predicted solubility due to lower lipophilicity. The 4-unsubstituted analog has 1 fewer heavy atom and reduced molecular weight. These differences affect calculated drug-likeness parameters: the target compound violates no Lipinski Rule of Five criteria (MW 289 < 500; logP < 5; HBD 0 < 5; HBA 6 < 10) and has a predicted bioavailability score of 0.55, which is within acceptable range for oral drug-like molecules [1]. The trifluoromethyl group contributes 3 fluorine atoms (total heavy atom count: 20), providing a distinct ¹⁹F NMR handle that enables sensitive detection in metabolic tracing and protein-ligand binding studies—a capability absent in non-fluorinated analogs [2].

Physicochemical property TPSA H-bond acceptor Drug-likeness Computational prediction

Cautionary Note: Limited Availability of Direct Biological Data for Procurement Decision-Making

A systematic search of PubMed, Google Patents, BindingDB, ChEMBL, PubChem, and ChemSpider (accessed May 2026) identified no peer-reviewed primary research articles, patent examples, or curated bioactivity database entries containing quantitative biological assay data (IC₅₀, Kd, Ki, EC₅₀) for 2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one (CAS 2097889-95-5). The compound appears in several commercial vendor catalogs (e.g., catalog numbers EVT-2647802, B2510728) with standard characterization data (molecular formula, MW, InChI Key SEWFAQIJPILPJP-UHFFFAOYSA-N) but without accompanying pharmacology or SAR data . This absence of direct experimental evidence means that all differentiation claims above rely on class-level inference and computational predictions rather than head-to-head experimental comparisons. Procurement decisions should therefore be accompanied by in-house biological profiling against intended targets and comparators before committing to large-scale synthesis or assay campaigns [1].

Data gap Procurement risk In-house profiling Evidence limitation

Best Research and Industrial Application Scenarios for 2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one


Lead Optimization Programs Requiring Enhanced Lipophilicity and Membrane Permeability

In medicinal chemistry campaigns where passive membrane permeability is a key optimization parameter (e.g., CNS-targeted or intracellular target programs), this compound offers a predicted logP advantage of ~0.3–0.5 units over its 4-methylpiperidine analog . The -CF₃ group increases lipophilicity without substantially altering TPSA or hydrogen-bonding capacity, making it suitable for permeability optimization while maintaining acceptable drug-like properties. This compound is appropriate as a building block for SAR exploration around the pyridazinone 6-position when increased logD₇.₄ is desired .

In Vitro Metabolic Stability Screening Using ¹⁹F NMR Detection

The three equivalent ¹⁹F atoms of the -CF₃ group provide a sensitive and specific NMR handle for quantifying this compound in complex biological matrices (e.g., microsomal incubations, hepatocyte cultures, plasma) . Unlike non-fluorinated analogs that require LC-MS/MS method development, ¹⁹F NMR enables direct, label-free quantification with detection limits in the low micromolar range. This is particularly valuable for metabolic stability assays where rapid turnaround and minimal sample preparation are needed . Procurement of this compound over non-fluorinated analogs is justified when ¹⁹F NMR-based analytical workflows are established.

Pyridazinone-Based Enzyme Inhibitor Scaffold Hopping and SAR Exploration

The pyridazin-3(2H)-one core with a 6-position carbonyl-piperidine linker is a recurrent pharmacophore in inhibitors of PARP enzymes, MAO-B, and phosphodiesterases . This compound serves as a commercially available entry point for exploring SAR at the piperidine 4-position within this chemotype. Its -CF₃ substituent allows exploration of electronic and steric effects on target potency and selectivity, and it can serve as a precursor for further derivatization (e.g., amide coupling, N-alkylation) . While direct target activity data are not available, the compound's structural alignment with validated inhibitor pharmacophores supports its use in focused library synthesis and initial screening campaigns within pyridazinone-based programs .

Computational Chemistry and Molecular Modeling Studies

The compound's well-defined structure, commercial availability, and the presence of the -CF₃ group (which has distinctive electrostatic potential surface characteristics) make it suitable for computational chemistry applications including docking studies, free energy perturbation (FEP) calculations, and QSAR model building . Its molecular weight (289.258 g/mol) and moderate complexity (20 heavy atoms, 2 rotatable bonds) place it within the tractable range for high-level quantum mechanical calculations. The predicted physicochemical properties (logP ~1.2–1.6, TPSA ~53 Ų) situate it in a region of chemical space relevant to lead-like compounds, supporting its use as a reference compound in computational model validation .

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